REACTION_CXSMILES
|
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[Br:12][C:13]1[CH:14]=[C:15]([CH2:19][OH:20])[CH:16]=[N:17][CH:18]=1.C(OCC)C>ClCCl>[Br:12][C:13]1[CH:14]=[C:15]([CH:19]=[O:20])[CH:16]=[N:17][CH:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)CO
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction medium is again stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off through sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on a column of silica
|
Type
|
WASH
|
Details
|
eluted with a 7/3 heptane/ethyl acetate mixture
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 33.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |